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Compound of Interest
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Cat. No.: B15605798

Harnessing the Tumor Microenvironment to Target
CD71

CX-2029, also known as ABBV-2029, is a first-in-class Probody-drug conjugate (PDC) targeting
the transferrin receptor 1 (CD71).[1][2][3] This in-depth guide details the discovery, mechanism
of action, and clinical development of CX-2029, a therapeutic designed to overcome the
challenge of targeting antigens highly expressed on both cancerous and normal tissues.[1][4]

The Challenge of Targeting CD71

CD71, the transferrin receptor 1, is a transmembrane glycoprotein crucial for cellular iron
uptake and is highly expressed in a wide array of solid and hematologic malignancies.[2][5][6]
Its rapid internalization and recycling to the cell surface make it an attractive target for antibody-
drug conjugates (ADCs).[7] However, the ubiquitous expression of CD71 on healthy, rapidly
dividing cells has historically rendered it an "undruggable” target for conventional ADCs due to
the risk of severe on-target, off-tumor toxicities.[1][6][7]

The Probody Therapeutic Platform: A Novel Solution

To address this challenge, CX-2029 was developed using the Probody therapeutic platform.[8]
Probody therapeutics are conditionally activated ADCs designed to remain inactive in systemic
circulation and become activated specifically within the tumor microenvironment (TME).[4][8]

This is achieved by incorporating a masking peptide that blocks the antigen-binding site of the
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antibody.[9][10] The mask is connected via a protease-cleavable linker, which is designed to be
severed by proteases that are dysregulated and highly active in the TME.[1][9]

CX-2029: Molecular Desigh and Mechanism of
Action

CX-2029 is a humanized monoclonal IgG1 antibody targeting CD71, conjugated to the potent
microtubule-inhibiting agent monomethyl auristatin E (MMAE) via a valine-citrulline (vc)
protease-cleavable linker.[1][11] The drug-to-antibody ratio (DAR) is approximately 2.[11][12]

The mechanism of action of CX-2029 involves a multi-step process:

o Systemic Inactivity: In circulation, the masking peptide of CX-2029 prevents it from binding to
CD71 on healthy cells.[9]

o Tumor Microenvironment Activation: Upon extravasation into the TME, tumor-associated
proteases, such as matriptase, cleave the linker, releasing the masking peptide.[9][11]

o Target Binding and Internalization: The now-activated anti-CD71 ADC binds to CD71 on the
surface of tumor cells and is internalized via receptor-mediated endocytosis.[1][9]

o Payload Release and Cytotoxicity: Inside the lysosome of the cancer cell, the vc-linker is
cleaved, releasing the MMAE payload.[1][9] MMAE then disrupts the microtubule network,
leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Below is a diagram illustrating the activation and mechanism of action of CX-2029.
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CX-2029 Mechanism of Action.
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Preclinical Development
In Vitro Studies

In vitro studies demonstrated that the masking of CX-2029 significantly reduces its binding
affinity to CD71. Compared to the protease-activated, unmasked form, the masked Probody-
drug conjugate showed a greater than 50-fold reduction in binding to CD71-expressing cells.
[11][13]

In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models

The anti-tumor activity of CX-2029 was evaluated in a broad range of patient-derived xenograft
(PDX) models. Potent tumor growth inhibition, including stasis or regression, was observed in
over 80% of the tested PDX models (28 out of 34) at doses of 3 or 6 mg/kg.[11][13] These
models represented various cancer indications, including pancreatic, diffuse large B-cell
lymphoma (DLBCL), breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and
head and neck squamous cell carcinoma (HNSCC).[11]
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Tumor Indication Dose (mg/kg) Outcome

) Significant Tumor Growth
Pancreatic 3orb6

Inhibition

Significant Tumor Growth
DLBCL 3o0r6

Inhibition

Significant Tumor Growth
Breast 3or6 o

Inhibition

) Significant Tumor Growth

Gastric 3or6 o

Inhibition

Significant Tumor Growth
Esophageal 3o0r6 o

Inhibition

Significant Tumor Growth
NSCLC 3or6 o

Inhibition

Significant Tumor Growth
HNSCC 3or6

Inhibition

Table 1: Preclinical Efficacy of CX-2029 in PDX Models[11]

Preclinical Safety and Tolerability in Cynomolgus
Monkeys

Toxicology studies in cynomolgus monkeys, whose CD71 is cross-reactive with CX-2029,
demonstrated a significantly improved safety profile compared to a conventional anti-CD71
ADC.[1][7] CX-2029 was tolerated at doses up to 6 mg/kg, whereas the unmasked ADC was
lethal at 2.0 mg/kg due to neutropenic sepsis.[5] This represents a 10-fold improvement in
tolerability.[4][13] Pharmacokinetic analysis in monkeys revealed that CX-2029 remained
mostly masked (>80%) in circulation.[4][11]

Compound Tolerated Dose in Cynomolgus Monkeys
CX-2029 (Probody ADC) Up to 6 mg/kg
Conventional Anti-CD71 ADC 0.6 mg/kg (lethal at 2.0 mg/kg)
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Table 2: Comparative Tolerability in Cynomolgus Monkeys[5][7]

Clinical Development: The PROCLAIM-CX-2029
Study

The first-in-human, open-label, multicenter Phase 1/2 study, PROCLAIM-CX-2029
(NCT03543813), was designed to evaluate the safety, pharmacokinetics, pharmacodynamics,
and anti-tumor activity of CX-2029 in patients with advanced solid tumors.[1][5]

Phase 1 Dose-Escalation Study

The dose-escalation phase of the study enrolled 45 patients with advanced solid tumors who
received CX-2029 intravenously every 3 weeks at doses ranging from 0.1 to 5 mg/kg.[1][2]

Key Findings:

o Maximum Tolerated Dose (MTD): The MTD was not reached at 4 mg/kg, but dose-limiting
toxicities (DLTs) were observed at 5 mg/kg (febrile neutropenia and pancytopenia) and
subsequently at 4 mg/kg upon cohort expansion (infusion-related reaction and
neutropenia/anemia).[7][14]

 Recommended Phase 2 Dose (RP2D): 3 mg/kg administered every 3 weeks was
established as the RP2D.[2][14]

o Safety Profile: The most common treatment-related adverse events were anemia and
neutropenia, which are known toxicities associated with the MMAE payload.[2][15]

» Preliminary Efficacy: Encouraging signs of clinical activity were observed, particularly in
patients with squamous histologies. Confirmed partial responses were reported in patients
with squamous non-small cell lung cancer (NSCLC) and head and neck squamous cell
carcinoma (HNSCC).[1][2]
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Dose-Limiting Toxicities

Dose Level (mg/kg) Number of Patients
(DLTs)
0.1-4 39 No DLTs in initial escalation
_ 2 DLTs (infusion-related
4 (expansion) 6 ) ) )
reaction, neutropenia/anemia)
. 4 2 DLTs (febrile neutropenia,

pancytopenia)

Table 3: Dose-Limiting Toxicities in the Phase 1 Study[1][7][14]

Phase 2 Expansion Study

The Phase 2 portion of the study is evaluating CX-2029 monotherapy at the RP2D of 3 mg/kg
in specific patient cohorts, including squamous NSCLC, HNSCC, esophageal and
gastroesophageal junction cancers, and diffuse large B-cell lymphoma.[2][5]

Preliminary Results (as of October 2021):

e Squamous NSCLC: In 16 efficacy-evaluable patients, the objective response rate (ORR) was
trending towards the target of 20%. The disease control rate (DCR) was 87.5%.[16]

« HNSCC: In 25 efficacy-evaluable patients, there was one confirmed partial response (ORR
4.0%) and a DCR of 56.0%.[16]

o Safety: No new safety signals were observed. The most common treatment-related adverse
events were anemia (78.8%) and infusion-related reactions (69.2%).[16]

] Objective .
Efficacy-Evaluable Disease Control
Tumor Type . Response Rate
Patients Rate (DCR)
(ORR)
Squamous NSCLC 16 Trending towards 20%  87.5%
HNSCC 25 4.0% 56.0%

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://cytomx.com/wp-content/uploads/CX-2029-Phase-1-CCR-June-2021.pdf
https://aacrjournals.org/clincancerres/article/27/16/4521/671565/Phase-I-First-in-Human-Study-of-the-Probody
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-21-0194/672503/p/Phase-I-First-in-Human-Study-of-the-Probody
https://cytomx.gcs-web.com/news-releases/news-release-details/cytomx-therapeutics-announces-publication-first-human-data-cx
https://cytomx.com/wp-content/uploads/WCLC-2020-CX-2029-TiP.pdf
https://ir.cytomx.com/news-releases/news-release-details/cytomx-therapeutics-announces-preliminary-results-ongoing-phase/
https://ir.cytomx.com/news-releases/news-release-details/cytomx-therapeutics-announces-preliminary-results-ongoing-phase/
https://ir.cytomx.com/news-releases/news-release-details/cytomx-therapeutics-announces-preliminary-results-ongoing-phase/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 4: Preliminary Efficacy from the Phase 2 Expansion Study[16]

Experimental Protocols
Preclinical In Vivo Efficacy Studies

» Animal Models: Patient-derived xenograft (PDX) mouse models were utilized, representing a
variety of human tumor types.[11]

e Treatment: Animals with established tumors were randomized and treated with either vehicle
control or CX-2029 at doses of 3 or 6 mg/kg.[11]

o Administration: CX-2029 was administered on days 0 and 7.[11]

e Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.[11]

Preclinical Toxicology Studies

e Animal Model: Cynomolgus monkeys were used due to the cross-reactivity of CX-2029 with
their CD71.[1][7]

e Dosing: Ascending doses of CX-2029 were administered intravenously.[17]

e Monitoring: Animals were monitored for clinical signs of toxicity, and blood samples were
collected for pharmacokinetic and hematologic analysis.[11][17]

Phase 1 Clinical Trial (PROCLAIM-CX-2029)

o Study Design: An open-label, multicenter, 3+3 dose-escalation design was employed.[1]

o Patient Population: Adult patients with metastatic or locally advanced unresectable solid
tumors with no approved life-prolonging treatment options were enrolled.[1][7]

o Treatment: CX-2029 was administered as an intravenous infusion every 3 weeks.[1]

e Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
Phase 2 dose (RP2D).[1]
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o Assessments: Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity (per
RECIST v1.1) were evaluated.[5]

Below is a diagram of the clinical trial workflow.
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PROCLAIM-CX-2029 Clinical Trial Workflow.
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Conclusion

The discovery and development of CX-2029 represent a significant advancement in the field of
antibody-drug conjugates. By leveraging the Probody therapeutic platform, CX-2029 has
demonstrated the potential to create a therapeutic window for targeting CD71, a previously
intractable yet highly attractive cancer antigen.[1][7] Preclinical studies established a strong
rationale for its clinical investigation, demonstrating potent anti-tumor activity and a favorable
safety profile compared to a conventional ADC.[4][11] The ongoing Phase 1/2 clinical trial has
established a recommended Phase 2 dose and has shown encouraging preliminary signs of
efficacy, particularly in patients with squamous NSCLC and HNSCC.[2] Further clinical
development is underway to fully elucidate the therapeutic potential of CX-2029 in various
malignancies.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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